To facilitate further research, here are the methodologies used in key studies elucidating Ambazone's mode of action.
This protocol is based on model system studies to characterize this compound's interaction with phospholipid membranes [1].
This biophysical assay assesses the interaction between this compound and DNA [1].
Understanding this compound's properties is crucial for interpreting its mode of action and research applications. The table below summarizes key data.
| Property | Description / Value |
|---|---|
| Systemic Absorption | Incomplete (35-50%) from gastrointestinal tract [1]. |
| Protein Binding | Weak binding to plasma proteins [1]. |
| Cellular Binding | Relatively strong binding to red blood cells [1]. |
| Half-Life | 6-7 hours [2]. |
| pKa Values | pK₁: 10.69 (equilibrium between negatively charged and neutral forms) pK₂: 7.39 (equilibrium between neutral and singly positively charged form) pK₃: 6.22 (equilibrium between singly and doubly positively charged form) [1]. | | Mutagenic Potential | Relatively weak interaction with DNA; mutagenic potential shown in some bacterial systems and human lymphocytes, particularly with metabolic activation [2] [1]. | | Therapeutic Dose (Experimental) | 60-125 mg/kg (orally in mice and rats) [1]. |
The following diagram synthesizes the various mechanisms of this compound into a single pathway, illustrating how its different actions may contribute to its overall biological effects.
This diagram illustrates the multi-faceted mechanisms of this compound, where membrane interaction and signaling effects (yellow/blue) converge with direct molecular targeting (red) to produce biological outcomes (blue) [2] [1] [3].
The table below summarizes the key quantitative data and experimental findings from the available research [1] [2].
| Parameter | Reported Value / Finding | Experimental Context |
|---|---|---|
| Absorption (Oral) | 35% - 50% | Incomplete absorption from the gastrointestinal tract in rats and mice [2]. |
| Protein Binding | Weak | Absorbed Ambazone binds only weakly to plasma proteins [2]. |
| Erythrocyte Binding | Relatively strong | Binding to red blood cells is relatively strong [2]. |
| Half-Life | 6 - 7 hours | Reported in the reviewed research [1]. |
| Therapeutic Dose (Preclinical) | 60 - 125 mg/kg | Effective dose range when administered orally for 4-9 days in mice and rats [2]. |
| pKa Values | 10.69, 7.39, 6.22 | Corresponds to equilibria between negatively charged/neutral, neutral/singly positive, and singly/doubly positive forms [2]. |
| Water Solubility | 0.2 mg / 100 mL | Very low solubility in water at standard state [1]. |
The key findings on this compound's absorption and action are derived from the following experimental approaches [2]:
The diagram below illustrates the key experimental workflows used to characterize this compound's properties.
Diagram of the experimental workflows used to characterize this compound's properties. [2]
Ambazone is synthesized via a condensation reaction. The general synthesis route and the structural characteristics of the final molecule are detailed below.
Synthesis and purification workflow for this compound [1] [2] [3]
General Synthesis Route [1] [3]: this compound is typically obtained in a two-step synthetic method, starting from 1,4-benzoquinone. The process involves sequential reactions with aminoguanidine and thiosemicarbazide. The final structure contains hydrazone moieties, which are a class of hydrazones characterized by the -CONH-N=CH- formation [4].
A significant technical challenge in this compound production is obtaining a high-purity, pharmaceutical-grade material, as the synthesis results in several by-products and impurities [2] [3].
Key Patent: Purification Process (WO2005028431A1) [2]
| Aspect | Details |
|---|---|
| Title | Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (this compound) |
| Key Problem | Crude this compound contains problematic impurities that are difficult to remove. |
| Identified Impurities | 1,4-Benzoquinone guanylhydrazone; 1,4-benzoquinone bis-guanylhydrazone; 1,4-benzoquinone guanylsemicarbazone; elemental sulfur. |
| Core Purification Method | A two-step process involving maceration and recrystallization. |
| Step 1: Maceration | Crude this compound is macerated with a non-polar solvent (e.g., toluene, benzene, o-xylene, n-hexane). |
| Step 2: Recrystallization | The solid from Step 1 is recrystallized from a polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF) or an aliphatic alcohol. |
| Goal | To obtain this compound with sufficient purity for use as an Active Pharmaceutical Ingredient (API). |
For a more comprehensive patent analysis, I suggest you conduct a targeted search using the following official databases. The original synthesis patent was filed in the 1950s, so more recent documents will focus on improvements in purification or formulation [1].
A scientific study provides a detailed methodology for the characterization of a new ambazone–glutamate salt, employing a suite of complementary techniques [1]. The workflow and primary goals of this analysis are summarized in the diagram below.
Experimental workflow for this compound salt characterization [1]
The following table details the purpose and specific role of each technique in confirming the salt's formation and properties [1].
| Technique | Primary Role in Analysis |
|---|---|
| X-ray Powder Diffraction (XRPD) | Determine crystal structure and lattice parameters (e.g., monoclinic system). |
| Fourier-Transformed Infrared (FTIR) | Identify functional groups and detect shifts in bond vibrations upon salt formation. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyze elemental composition and chemical environment at the surface. |
| Raman Spectroscopy | Provide complementary vibrational information to FTIR. |
| 13C-NMR Spectroscopy | Elucidate the molecular structure and carbon environment in solution. |
| Thermal Analysis (DSC/TGA) | Characterize thermal stability, phase transitions, and decomposition points. |
While detailed Ambazone spectra are unavailable, the search results contain complete characterization data for newly synthesized thiosemicarbazone derivatives, which share a core functional group with this compound. This provides a strong reference for the expected data and methodologies [1] [2].
The experimental workflow for the synthesis and characterization of these thiosemicarbazone compounds is summarized below:
Figure 1: Experimental workflow for synthesis and characterization of thiosemicarbazone compounds, illustrating the steps from chemical reaction to biological activity testing.
The table below lists the FTIR vibrational assignments for the synthesized thiosemicarbazone compounds, which are crucial for identifying key functional groups [1] [2].
| Compound | Vibrational Assignments |
|---|---|
| L | ν(NH): 3308 cm⁻¹; ν(CC): 1600, 1553 cm⁻¹; ν(CN), δ(CH): 1467, 1434, 1326, 1257, 1189, 998, 754, 693 cm⁻¹ |
| L1 | ν(NH): 3268 cm⁻¹; ν(CC): 1591, 1538 cm⁻¹; ν(CN), δ(CH): 1468, 1435, 1322, 1294, 1148, 1186, 1034, 998 cm⁻¹; ν(CN), δ(CH), ν(CCl): 754 cm⁻¹ |
Experimental Protocol for FTIR [1] [3]:
The following table summarizes the ¹H NMR spectral data for two representative thiosemicarbazone compounds, providing detailed information on their chemical structure [1] [2].
| Compound | Chemical Formula | ¹H NMR Data (δ in ppm, Solvent: DMSO-d₆) |
|---|---|---|
| L | C₁₃H₁₂N₄S | 7.19–7.66 (m, 5H, CH_phenyl_), 7.84–7.86 (m, 1H, CH_pyridine_), 8.11 (s, 1H, CH), 8.45–8.47 (m, 1H, CH_pyridine_), 8.59–8.79 (m, 2H, CH_pyridine_), 10.27 (s, 1H, NH), 12.05 (s, 1H, NH) |
| L1 | C₁₃H₁₁N₄SCl | 7.32–7.65 (m, 4H, CH_phenyl_), 7.84–7.85 (m, 1H, CH_pyridine_), 7.86–7.87 (s, 1H, CH_pyridine_), 8.21 (s, 1H, CH), 8.38–8.39 (m, 1H, CH_pyridine_), 8.59–8.60 (m, 1H, CH_pyridine_), 10.24 (s, 1H, NH), 12.20 (s, 1H, NH) |
Experimental Protocol for NMR [1]:
The diagram below illustrates the characterized solid-state transformations of Ambazone, including the conditions under which these changes occur.
Solid form transitions of this compound under various environmental stresses.
If you are investigating similar solid-form transformations, the following experimental methodologies have been successfully applied to this compound.
The table below consolidates key data on the three solid forms of this compound identified in the literature.
| Solid Form | Key Characteristics | Transformation Conditions | Impact on Solubility |
|---|
| Monohydrate | • Monoclinic crystal system (P21/c space group) • 3D network structure stabilized by water molecules [1] [2] | • Reversibly dehydrates to anhydrous form upon heating [1] | Standard solubility, lower than the acetate salt [1] | | Anhydrous | • 2D network structure via hydrogen bonds [1] | • Reversibly converts back to monohydrate under high humidity or in aqueous conditions [1] | Similar to or lower than the monohydrate form [1] | | Acetate Salt Solvate | • Novel salt solvate form • Improved solubility & dissolution rate [1] | • Converts to monohydrate at high temperature and humidity • Transforms in aqueous solution over time [1] | Substantially improved solubility and dissolution rate in water and physiological media [1] |
The available data provides a foundation for pharmaceutical development, though some information remains limited.
Ambazone, chemically defined as [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea, is an oral antiseptic agent first patented in 1957 [1] [2]. It is characterized as a dark brown, odorless, and tasteless powder [1]. Its primary clinical use is against Gram-positive bacteria, including cocci, making it a relevant subject for research into new antimicrobial agents and formulations [1] [2] [3].
The purpose of this application note is to provide researchers and drug development professionals with a detailed framework for evaluating the antimicrobial efficacy of this compound and its novel solid forms, such as its glutamate salt or acetate salt solvate, which have shown improved solubility and dissolution rates [4] [5]. The protocols herein cover basic susceptibility testing, advanced time-kill kinetics, and quality control of the raw material.
Prior to biological testing, a thorough physicochemical characterization of the this compound sample is crucial, as its solid form can significantly impact solubility and bioavailability.
The following table summarizes key physical properties of this compound, which are critical for preparing stock solutions for in vitro testing [1].
Table 1: Physical-Chemical Properties of this compound
| Property | Value / Description |
|---|---|
| Molecular Formula | C₈H₁₁N₇S |
| Molar Mass | 237.28 g/mol |
| Appearance | Dark Brown Powder |
| Melting Point | 192–194 °C (decomposition) |
| UV-Vis λ_max (Water) | 403 nm |
| UV-Vis λ_max (Ethanol) | 440-445 nm |
| Solubility in Water | 0.2 mg / 100 mL |
| Solubility in Dimethyl Sulfoxide | 2.5 g / 100 mL |
| Solubility in Ethanol | 85 mg / 100 mL |
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, quantifiable assay for this purpose.
Experimental Workflow:
The following diagram outlines the key steps in the broth microdilution protocol.
Detailed Protocol:
Materials:
Procedure: a. Compound Dilution: Prepare a 20 mM stock solution of this compound in DMSO. Perform a two-fold serial dilution of the stock in CAMHB across the microtiter plate, resulting in a final volume of 100 µL per well and a typical concentration range of 0.5 to 512 µM. Include a growth control (medium + inoculum) and a sterility control (medium only). b. Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, which equals approximately 1-5 x 10⁸ CFU/mL. Further dilute this suspension in CAMHB to achieve a final inoculum of about 5 x 10⁵ CFU/mL in each well. c. Inoculation: Add 100 µL of the prepared inoculum to each well of the compound dilution plate, bringing the total volume to 200 µL. The final DMSO concentration should be ≤1%. d. Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours without shaking. e. Reading Results: Determine the MIC visually or spectrophotometrically by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of this compound that completely inhibits visible growth (OD similar to the sterility control).
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. To determine it, subculture 10-100 µL from each well showing no visible growth onto Mueller-Hinton Agar plates. After incubation, the MBC is the lowest concentration from which ≤5 colonies grow.
This assay evaluates the rate and extent of bactericidal activity of this compound over time.
Experimental Workflow:
The procedure for conducting a time-kill study is summarized below.
Detailed Protocol:
The following techniques are essential for confirming the identity, purity, and solid-form structure of synthesized this compound batches.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application in this compound QC | Key Findings from Literature |
|---|---|---|
| X-ray Powder Diffraction (XRPD) | Fingerprinting crystal phases; identifying polymorphs. | Used to distinguish between this compound monohydrate, anhydrous, and acetate salt solvate forms [5]. |
| Thermal Analysis (DSC/TGA) | Determining melting point, dehydration, and thermal stability. | Confirmed reversible transformation between monohydrate and anhydrous forms [5]. |
| Spectroscopy (FTIR, Raman, NMR) | Verifying chemical structure and functional groups. | Combined use with XRPD confirmed the formation of the this compound-glutamate salt [4]. |
| Dissolution Testing | Measuring the release rate of the drug in physiological media. | The acetate salt solvate showed a significantly higher dissolution rate than other forms [5]. |
| HPLC/UV-Vis | Quantifying this compound content and assessing purity. | Can be used to monitor degradation products and ensure batch-to-batch consistency. |
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a small molecule with a molecular weight of 237.28 g/mol that has demonstrated significant antitumor properties in various experimental models alongside its known antiseptic uses [1]. As a potential second-generation antineoplastic agent, this compound exhibits a unique mechanism of action distinct from classical cytotoxic compounds, characterized by its membrane-active properties and potential immunomodulatory effects [2] [3]. Its favorable toxicity profile with no significant cardiovascular, CNS, metabolic, or gastrointestinal side-effects at intravenous doses up to 10⁻⁵ mol/kg and oral doses up to 10⁻³ mol/kg makes it a promising candidate for oncological development [1]. These application notes provide a comprehensive reference for researchers investigating this compound's antitumor mechanisms and efficacy across standardized experimental models.
Extensive in vivo studies conducted in murine and rat models have demonstrated that this compound exhibits broad-spectrum antitumor activity against various transplantable tumors when administered orally over 4-9 days [2]. The table below summarizes the key efficacy parameters established through these preclinical investigations:
Table 1: Summary of this compound's Antitumor Efficacy in Experimental Models
| Experimental Model | Effective Dose Range | Administration Route & Duration | Key Efficacy Findings |
|---|---|---|---|
| Various transplantable tumors (mice & rats) | 60-125 mg/kg [2] | Oral, 4-9 days [2] | Significant antitumor activity across multiple models [2] |
| L1210 & P388 leukemia (murine) | Not specified | Oral | Prolonged survival time and cures achieved [1] |
| P388 leukemia (murine) | 125 mg/kg [2] | Oral, 4-9 days | Established as responsive model [2] |
| B6D2F1 mice (age-dependent) | Varied by age | Oral | Antileukemic action and immune suppression observed [4] |
Research has also explored this compound's potential in combination therapies. A synergistic cytotoxic effect was observed when dihydrothis compound (a reduced form of this compound) was combined with human recombinant tumor necrosis factor alpha (TNF-α) [4]. This combination approach resulted in enhanced tumor cell killing compared to either agent alone, suggesting potential for combination regimens in clinical applications [4].
Purpose: To evaluate the antitumor activity of this compound against established transplantable tumors in murine models.
Materials:
Procedure:
Data Analysis: Compare tumor volumes and survival curves between treatment and control groups using appropriate statistical tests (Student's t-test for tumor volume, log-rank test for survival). Significance is typically defined as p < 0.05.
Purpose: To characterize this compound's interaction with model membrane systems using spectroscopic methods.
Materials:
Procedure:
Data Analysis: Calculate changes in fluorescence parameters (intensity, λmax shifts) as function of this compound concentration. Determine binding constants using appropriate models (e.g., Scatchard analysis).
Purpose: To evaluate this compound's interaction with DNA and its effect on DNA stability.
Materials:
Procedure:
Data Analysis: Determine DNA melting temperature (Tm) from melting curves. Calculate changes in Tm (ΔTm) in presence of this compound. Analyze binding constants from spectroscopic titration data using McGhee-von Hippel or Scatchard models.
This compound exhibits a multifactorial mechanism of action that differentiates it from conventional cytotoxic agents, with several interconnected pathways contributing to its overall antitumor effect:
Table 2: Mechanisms of this compound's Antitumor Action
| Mechanism Category | Specific Effects | Experimental Evidence |
|---|---|---|
| Membrane Interaction | Non-specific interaction with inner phospholipid bilayer matrix of liposomes [2] | Spectrofluorometric studies with ANS probe [2] |
| Immunomodulation | Mediation of antitumor effect via immune system; increase in cellular cAMP content in leukemia cells and macrophages [2] [3] | In vivo tumor models with immunocompetent hosts [2] |
| Nucleic Acid Interaction | pH-dependent dual effect: stabilization of DNA secondary structure (neutral/singly charged species) vs. destabilization (doubly positively charged form) [2] | DNA melting experiments; spectroscopic binding studies [2] |
| Secondary Metabolic Effects | Inhibition of bacterial DNA, RNA and protein syntheses in gut microbiota [2] | Microbial sensitivity testing [2] |
The diagram below illustrates the integrated mechanisms through which this compound exerts its antitumor activity, highlighting the interplay between membrane effects, immunomodulation, and nucleic acid interactions:
Understanding this compound's pharmacokinetic behavior and safety profile is essential for appropriate experimental design and interpretation of results. The table below summarizes key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics:
Table 3: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Findings | Experimental System |
|---|---|---|
| Absorption | 35-50% absorbed from gastrointestinal tract after oral administration [2] | Rats and mice [2] |
| Protein Binding | Weak binding to plasma proteins; relatively strong binding to red blood cells [2] | In vitro binding studies [2] |
| Blood-Brain Barrier | Does not cross the blood-brain barrier [1] | CNS side effect profiling [1] |
| Half-Life | 6-7 hours [1] | Pharmacokinetic studies in rodents [1] |
| Mutagenic Potential | Relatively weak interaction with DNA; mutagenic in bacterial systems and human lymphocytes with metabolic activation [2] | AMES test; C-test [2] [1] |
| Acute Toxicity (LD₅₀) | Rat (oral): 750 mg/kg; Mouse (oral): 1000 mg/kg; Guinea pig (oral): 80 mg/kg [5] | Acute toxicity testing [5] |
| Target Organs of Toxicity | Gastrointestinal tract (due to inhibition of bacterial DNA/RNA/protein synthesis) [2] | Histopathological examination [2] |
This compound represents a promising antitumor agent with a unique mechanism of action centered around membrane interactions and immunomodulatory effects. The protocols outlined in this document provide standardized methods for evaluating its efficacy and mechanisms across various experimental models. Researchers should note that this compound's pH-dependent speciation significantly influences its biological activity, with the neutral and singly charged forms stabilizing DNA while the doubly charged form destabilizes nucleic acid structure [2]. Additionally, the 35-50% oral bioavailability and 6-7 hour half-life should be considered when designing in vivo efficacy studies [2] [1]. The compound's favorable safety profile with absence of significant cardiovascular and CNS effects, combined with its broad-spectrum antitumor activity in preclinical models, supports its continued investigation as a potential anticancer therapeutic agent [3] [1].
This compound ([4-(2-(diaminomethylidene)hydrazinyl)phenyl]iminothiourea) is an antimicrobial compound with a history of use as an oral antiseptic in various regions including Russia, Poland, Romania, and countries of the former Soviet Union. [1] First patented in 1957 by Bayer under the trade name Iversal, this compound has demonstrated not only local antibacterial properties at the buccal pharyngeal cavity level but also antineoplastic activity against various transplantable tumors in mice and rats. [2] [3] Despite its therapeutic potential, this compound faces significant pharmaceutical development challenges due to its poor aqueous solubility (approximately 0.2 mg/100 mL in water), which substantially limits its bioavailability and clinical efficacy. [1] This solubility limitation represents a critical formulation hurdle that must be addressed to fully exploit the therapeutic potential of this compound, particularly for systemic administration where higher bioavailability is essential for efficacy.
The structural characteristics of this compound contribute to its solubility challenges. This compound exists in different solid-state forms including monohydrate (C8H11N7S·H2O) and anhydrous forms, each with distinct crystalline arrangements and properties. [4] this compound undergoes three protonation reactions with pKa values at 10.69 (equilibrium between negatively charged and neutral forms), 7.39 (equilibrium between neutral and singly positively charged form), and 6.22 (equilibrium between singly and doubly positively charged form). [2] This ionization profile creates opportunities for salt formation with appropriate counterions, representing a promising strategy to modify the solid-state properties and enhance dissolution characteristics without altering the fundamental pharmacological activity of the molecule.
Pharmaceutical salt formation represents a well-established and widely employed approach to improve the solubility, dissolution rate, and consequent bioavailability of poorly soluble acidic or basic active pharmaceutical ingredients (APIs). [5] For ionizable compounds like this compound, salt formation offers several distinct advantages over other formulation strategies. Pharmaceutical salts typically exhibit significantly higher solubility in gastric and intestinal fluids compared to their non-ionic counterparts, which can lead to enhanced absorption and systemic exposure. [2] Additionally, because salt solubility is often pH-dependent, this property can be strategically manipulated to achieve selective dissolution in specific segments of the gastrointestinal tract, providing opportunities for delayed and sustained release formulations. [2]
The fundamental principle underlying successful salt formation is the pKa difference between the API and the counterion. According to established pharmaceutical sciences literature, a pKa difference of at least 2-3 units between a basic API and acidic counterion (or vice versa) generally ensures successful proton transfer and stable salt formation. [2] For this compound, with its pKa values of 10.69, 7.39, and 6.22 for the various protonation equilibria, appropriate acidic counterions can be selected to facilitate salt formation. For instance, α-lipoic acid (LA) with a pKa of approximately 5.3-4.76 provides a sufficient pKa difference for salt formation with this compound. [2] Similarly, other organic acids such as acetic acid (pKa ≈ 4.76), niflumic acid, lactic acid, and p-aminobenzoic acid have been successfully employed to form salts with this compound, each offering distinct solid-state properties and performance characteristics. [5]
Table 1: pKa Values and Salt Formation Potential for this compound with Selected Counterions
| Compound | pKa Values | pKa Difference (Relative to this compound) | Salt Formation Potential |
|---|---|---|---|
| This compound | 10.69, 7.39, 6.22 | - | Reference compound |
| α-Lipoic acid | 5.3-4.76 | 1.46-2.23 (vs. pKa 6.22) | Favorable |
| Acetic acid | 4.76 | 1.46 (vs. pKa 6.22) | Favorable |
| Niflumic acid | ~4.4 | ~1.8 (vs. pKa 6.22) | Favorable |
| p-Aminobenzoic acid | 4.89 (carboxyl) | 1.33 (vs. pKa 6.22) | Favorable |
Research efforts have yielded several successful this compound salt forms with improved physicochemical properties. The this compound acetate salt solvate represents one of the most promising salt forms, demonstrating substantial solubility and dissolution rate improvement in both water and physiological media compared to this compound monohydrate and anhydrous forms. [4] Powder dissolution measurements revealed that the acetate salt solvate form dissolves more rapidly and achieves higher concentrations than the parent this compound forms, which is particularly valuable for enhancing bioavailability. [4] [6] However, this form requires controlled storage conditions as it can transform to the monohydrate form under elevated temperature and humidity conditions. [4] Despite this stability consideration, researchers have concluded that "despite the requirement for controlled storage conditions, the acetate salt solvated form could be an alternative to this compound when solubility and bioavailability improvement is critical for the clinical efficacy of the drug product." [4] [6]
Other successful this compound salt forms include the this compound-lipoic acid salt (this compound lipoate), which crystallizes in the triclinic system and demonstrates distinct thermal behavior compared to the starting materials. [2] The formation of this salt was confirmed through Fourier-transform infrared spectroscopy (FTIR), which suggested deprotonation of the carboxylic group of lipoic acid and protonation of the secondary amine of this compound. [2] Similarly, this compound salts with niflumic acid, p-aminobenzoic acid (PABA), and lactic acid have been successfully prepared and characterized. [5] The PABA salt is particularly noteworthy as it exhibits not only improved solubility but also enhanced antibacterial activity, representing a double benefit for pharmaceutical development. [5]
Table 2: Summary of Characterized this compound Salt Forms and Their Properties
| Salt Form | Crystal System | Solubility Improvement | Key Characteristics | Stability Considerations |
|---|---|---|---|---|
| This compound acetate salt solvate | Not specified | Substantial improvement in water and physiological media | Enhanced dissolution rate | Transforms to monohydrate at elevated temperature/RH |
| This compound lipoate | Triclinic | Not quantitatively reported | Different thermal behavior | Thermally stable |
| This compound niflumate | Not specified | Not quantitatively reported | Salt formation confirmed by FTIR | Not reported |
| This compound PABA salt | Not specified | Improved solubility | Enhanced antibacterial activity | Not reported |
| This compound lactate | Not specified | Not quantitatively reported | Salt formation confirmed | Not reported |
The solvent-drop grinding (SDG) method represents a versatile, efficient, and environmentally friendly approach for preparing this compound salts. This mechanochemical method offers advantages over solution-based crystallization, including reduced solvent consumption, faster processing times, and the ability to obtain products that might be difficult to crystallize from solution. [2] The following protocol details the standard SDG procedure for preparing this compound salts:
Step 1: Material Preparation - Obtain this compound monohydrate (Microsin SRL Bucharest Romania) and the selected counterion (e.g., α-lipoic acid from Alfa Aesar). Use these compounds without further purification. Weigh this compound and the counterion in a 1:1 molar ratio (typically 255.3 mg this compound with 206.32 mg lipoic acid). Select an appropriate solvent based on the counterion's solubility characteristics; ethanol (PA grade) has been successfully employed for several this compound salts. [2]
Step 2: Grinding Procedure - Place the weighed mixture in an agate mortar. Gradually add the solvent (2 mL ethanol) in drops while continuously grinding the mixture with a pestle. Continue the grinding process at room temperature until a dried compound is obtained. The typical grinding time ranges from 30-60 minutes, depending on the specific counterion and the desired product characteristics. [2]
Step 3: Product Collection - After the grinding process is complete, collect the resulting solid material. The product may be further dried under reduced pressure if necessary to remove any residual solvent. Store the final product in a sealed container protected from light and moisture until characterization. [2]
For the preparation of this compound acetate salt solvate, an alternative solution-based crystallization method may be employed. In this approach, this compound is dissolved in a mixture with acetic acid under heating, followed by slow evaporation or cooling crystallization. The specific solvent ratios, temperature profiles, and crystallization conditions should be optimized for each specific salt system. [4]
While solvent-drop grinding offers numerous advantages, solution-based crystallization remains a valuable alternative for this compound salt preparation, particularly for single crystal growth suitable for structural determination by single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a general approach for solution-based crystallization of this compound salts:
Step 1: Solution Preparation - Dissolve this compound and the selected counterion in a suitable solvent system at elevated temperature (typically 40-60°C). Common solvent systems include methanol/water, ethanol/water, acetonitrile/water, acetone/water, or tetrahydrofuran/water mixtures. The optimal solvent composition varies depending on the specific counterion; for instance, methanol/water mixtures have been successfully employed for certain salt solvates. [7]
Step 2: Crystallization Induction - Use one of the following methods to induce crystallization: (a) Slow evaporation of the solvent at room temperature or controlled temperature; (b) Gradual cooling of the saturated solution; (c) Addition of an antisolvent. The choice of method depends on the solubility characteristics of the resulting salt form.
Step 3: Crystal Harvesting - Once crystals of appropriate size and quality have formed (typically after 24-72 hours), collect them by filtration or decantation. Rinse the crystals with a small amount of cold solvent to remove residual mother liquor. Air-dry or dry under reduced pressure at room temperature. [4]
For comprehensive screening of potential this compound salt forms, the following high-throughput approach is recommended:
Step 1: Counterion Selection - Select a diverse range of pharmaceutically acceptable counterions based on pKa considerations, safety profiles, and commercial availability. Include acids such as lipoic acid, acetic acid, niflumic acid, lactic acid, p-aminobenzoic acid, glutamic acid, and hydrochloric acid. [2] [5]
Step 2: Parallel Screening - Set up parallel experiments using both solvent-drop grinding and solution-based crystallization methods. For SDG, use a vibrational mill or parallel grinding apparatus for consistency. For solution-based approaches, use multi-well plates with varying solvent compositions and this compound:counterion ratios (1:1, 1:2, 2:1).
Step 3: Initial Characterization - Characterize all resulting solids initially by X-ray powder diffraction (XRPD) to identify new crystalline phases distinct from the starting materials. Follow with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify thermally-induced transformations and determine solvate/hydrate formation. [2] [4]
Comprehensive characterization of this compound salt forms is essential to confirm salt formation, understand solid-state properties, and predict performance. The following analytical techniques provide complementary information about the physicochemical properties of the resulting salts:
X-ray Powder Diffraction (XRPD) - XRPD is a primary technique for identifying new crystalline phases and confirming salt formation. The powder diffraction pattern of a new this compound salt should exhibit distinct features compared to both this compound and the counterion. [2] For example, the this compound lipoate salt crystallizes in the triclinic system with lattice parameters: a = 9.36 Å, b = 7.73 Å, c = 7.35 Å and α = 76.41°, β = 94.38°, γ = 99.32°. [2] Indexing of the powder pattern can be performed using the Dicvol method to determine the crystal system and unit cell parameters. [2]
Thermal Analysis - Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide critical information about the thermal behavior of this compound salts. These techniques can identify dehydration/desolvation events, phase transitions, and decomposition temperatures. [2] For this compound salts, DSC typically shows a dehydration effect in the temperature range of 70-130°C, followed by melting with decomposition. The specific thermal profile varies significantly between different salt forms, providing a fingerprint for each crystalline phase. [2]
Fourier-Transform Infrared Spectroscopy (FTIR) - FTIR spectroscopy offers insights into molecular interactions and confirmation of proton transfer in salt formation. For this compound lipoate, FTIR data suggest the deprotonation of the carboxylic group of lipoic acid and protonation of the secondary amine of this compound. [2] Characteristic vibrations corresponding to NH₂⁺ groups can be identified in the FTIR spectra of this compound salts, providing direct evidence of proton transfer. [5]
The following workflow diagram illustrates the integrated approach to this compound salt preparation and characterization:
Diagram 1: Workflow for this compound Salt Preparation and Characterization
Table 3: Key Characterization Techniques for this compound Salts
| Technique | Key Information Obtained | Experimental Conditions | Interpretation Guidelines |
|---|---|---|---|
| XRPD | Crystal structure, phase purity, crystallinity | Cu Kα radiation, 5-40° 2θ range, continuous scan mode | New diffraction patterns indicate new crystalline phases |
| DSC | Thermal events, melting point, phase transitions | 10°C/min heating rate, 30-300°C range, sealed pans | Endotherms indicate melting/desolvation; exotherms indicate decomposition |
| TGA | Weight loss, solvate/ hydrate content, decomposition | 10°C/min heating rate, 30-500°C range, nitrogen atmosphere | Weight loss steps correspond to solvent loss or decomposition |
| FTIR | Molecular interactions, functional groups, proton transfer | KBr pellets, 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution | Shift in carboxylate and amine vibrations confirm salt formation |
The stability profile of this compound salt forms is a critical consideration for pharmaceutical development. Different salt forms exhibit varying stability under different environmental conditions, which must be thoroughly characterized to determine appropriate storage conditions and packaging requirements. The this compound acetate salt solvate, while demonstrating significant solubility improvements, transforms to the monohydrate form upon storage at elevated temperature and relative humidity (RH). [4] This transformation highlights the importance of controlled storage conditions for certain this compound salt forms to maintain their enhanced solubility characteristics.
The reversible transformation between this compound monohydrate and anhydrous forms has been evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability studies at elevated temperature and RH. [4] These transformations can significantly impact pharmaceutical performance, as different solid forms may exhibit substantially different dissolution rates and bioavailability. Therefore, comprehensive stability studies including accelerated stability testing (e.g., 40°C/75% RH) and stress testing (e.g., light exposure, high humidity) should be conducted for any promising this compound salt form selected for further development.
For performance evaluation, dissolution testing should be conducted in physiologically relevant media to simulate in vivo conditions. The powder dissolution measurements conducted for the this compound acetate salt solvate demonstrated substantial improvement in both solubility and dissolution rate compared to this compound forms in water and physiological media. [4] These dissolution enhancements directly address the primary limitation of this compound and can be expected to significantly improve bioavailability, particularly for systemic administration where absorption is dissolution rate-limited.
The preparation of this compound salt forms represents a promising strategy to overcome the solubility limitations of this antimicrobial and potential antineoplastic agent. Through careful selection of pharmaceutically acceptable counterions and application of appropriate preparation methods such as solvent-drop grinding and solution-based crystallization, various this compound salts with enhanced physicochemical properties can be obtained. The this compound acetate salt solvate in particular demonstrates substantial improvements in solubility and dissolution rate, while other salts such as the lipoate, niflumate, and PABA salts offer additional alternatives.
Comprehensive characterization using XRPD, thermal analysis, and FTIR spectroscopy is essential to confirm salt formation and understand solid-state properties. Stability considerations must be carefully evaluated, as some salt forms may require controlled storage conditions to maintain their enhanced solubility characteristics. With the protocols and analytical methods described in these application notes, researchers can systematically develop and evaluate this compound salt forms with optimized properties for enhanced pharmaceutical performance.
This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a compound with documented antiseptic and antitumor properties. The following sections detail its synthesis, key characteristics, and biological activity based on current literature [1] [2] [3].
This compound can be synthesized in a two-step process from 1,4-benzoquinone [2] [3]. Obtaining high-purity, pharmaceutical-grade material is noted to be challenging due to the formation of by-products and intermediates [2] [4].
Experimental Workflow for this compound Synthesis and Characterization
A thorough physicochemical profile is crucial for understanding the behavior of a drug substance. The following tables summarize key data for this compound and its characterized solid forms.
Table 1: Basic Physicochemical Properties of this compound [2] [5]
| Property | Value / Description |
|---|---|
| Molecular Formula | C~8~H~11~N~7~S |
| Molecular Weight | 237.28 g/mol |
| Appearance | Dark brown, odorless, tasteless powder |
| Melting Point | 192–194 °C (with decomposition) |
Table 2: Solubility Profile of this compound (per 100 mL) [2] [3]
| Solvent | Solubility |
|---|---|
| Water | 0.2 mg |
| Methanol | 0.5 mg |
| Chloroform | 0.3 mg |
| Ethanol | 85 mg |
| Acetone | 50 mg |
| Dimethyl Formamide (DMF) | 1.7 g |
| Dimethyl Sulfoxide (DMSO) | 2.5 g |
Table 3: Characterization of this compound Solid Forms [6]
| Form | Key Characteristics | Network Structure |
|---|---|---|
| Monohydrate | Stable form; reversible dehydration to anhydrous | 3D network via H-bonds involving water molecules |
| Anhydrous | Form after dehydration of monohydrate | 2D network via hydrogen bonds |
| Acetate Salt Solvate | Improved solubility & dissolution rate; transforms to monohydrate at high T/ RH | Solvated structure (single-crystal XRD) |
Characterization Protocols:
This compound exhibits a multifaceted mechanism of action, interacting with several cellular targets.
Mechanisms of Action of this compound
Table 4: Documented Biological Activities of this compound
| Activity | Findings & Proposed Mechanism |
|---|---|
| Antitumor | Active against transplantable tumors (L1210 & P388 leukemia) in mice/rats at oral doses of 60-125 mg/kg for 4-9 days. Effect is partially mediated by the immune system [1] [3]. |
| Antiseptic/Antibacterial | Active against Gram-positive cocci. Overall effect is attributed to affinity for membranes, nucleic acids, and proteins [1] [2] [3]. |
| Pharmacokinetics | Oral absorption is incomplete (35-50%). It has a half-life of 6-7 hours, weak plasma protein binding, and does not cross the blood-brain barrier [1] [3]. |
| Mutagenicity | Shows low mutagenic potential. AMES test is negative without metabolic activation but shows potential mutagenicity with metabolic activation [1] [3]. |
This document provides a consolidated overview of the synthesis, characterization, and biological profile of this compound. The available data on its solid forms and mechanisms of action provide a foundation for further research and development. Future work on "this compound hydrochloride" could utilize the characterization protocols outlined here, with particular focus on comparing its properties against the known acetate salt and free base forms to identify potential advantages.
Ambazone is an oral antiseptic with known antibacterial and weak antiviral activities [1] [2]. A major challenge in its development is its very poor aqueous solubility (0.2 mg per 100 ml water), which limits its dissolution rate and potential bioavailability [1]. To overcome this, solid form engineering has been successfully applied.
Research has demonstrated that the formation of an acetate salt solvate of this compound can lead to a substantial improvement in its solubility and dissolution rate compared to its monohydrate and anhydrous forms [3] [4]. These application notes summarize the published experimental protocols for creating and characterizing this novel solid form, providing a practical guide for drug development scientists [3].
The table below summarizes the core characteristics of this compound's solid forms as established in the literature.
Table 1: Physicochemical Properties of this compound Solid Forms [3]
| Property | This compound Monohydrate | Anhydrous this compound | This compound Acetate Salt Solvate |
|---|---|---|---|
| Crystal Structure | 3D network stabilized by water molecules [3] | 2D network via hydrogen bonds [3] | Salt solvate structure confirmed by SC-XRD [3] |
| Transformation | Reversibly converts to anhydrous form upon drying [3] | Reversibly converts to monohydrate under humid conditions [3] | Converts to monohydrate at high temperature and humidity [3] |
| Solubility & Dissolution | Low solubility [3] | Low solubility [3] | Substantially improved in water and physiological media [3] |
| Stability | Stable at ambient conditions [3] | Stable under dry conditions [3] | Good thermal and solution stability; requires controlled storage (low humidity) [3] |
The following protocol is adapted from the single-crystal growth method detailed in the primary literature [3].
Materials:
Procedure:
A multi-technique approach is essential to confirm the formation of the salt solvate and distinguish it from other solid forms.
Table 2: Essential Characterization Methods for this compound Acetate Salt Solvate
| Technique | Application & Protocol | Expected Outcome |
|---|
| Single-Crystal X-ray Diffraction (SC-XRD) | Protocol: Mount a single crystal on a diffractometer. Measure diffraction data at a controlled temperature (e.g., 100K). Solve and refine the crystal structure. Application: Determine the precise molecular and crystal structure. | Elucidation of the proton transfer state, hydrogen bonding network, and confirmation of the salt solvate nature [3]. | | X-ray Powder Diffraction (XRPD) | Protocol: Gently grind a small sample. Fill a sample holder and expose to Cu-Kα radiation. Scan over a 2θ range of 5-40°. Application: Fingerprint the solid form and check for phase purity in bulk powder samples. | A unique XRPD pattern distinct from the monohydrate and anhydrous forms, used for identity and phase transformation checks [3]. | | Thermal Analysis (DSC/TGA) | Protocol: Heat a 2-5 mg sample in a sealed pinhole pan at a rate of 10°C/min from 25°C to 300°C under nitrogen purge. Application: Identify thermal events (melting, decomposition) and mass loss (desolvation). | DSC shows a unique melting endotherm. TGA confirms the absence of solvent loss (if anhydrous) or quantifies solvent content in solvates [3] [4]. | | Powder Dissolution | Protocol: Use a USP apparatus. Add an equivalent amount of each solid form to 500-900 mL of dissolution medium (water, buffer pH 1.2, 4.5, 6.8) at 37±0.5°C. Paddle speed: 50 rpm. Sample at intervals and analyze by UV-Vis. Application: Compare dissolution performance. | The acetate salt solvate demonstrates a significantly higher dissolution rate and concentration in solution compared to other forms [3]. |
The this compound acetate salt solvate offers superior solubility but requires specific handling to maintain its integrity [3].
The relationship between the different solid forms of this compound and the critical stability consideration for the acetate salt solvate is summarized in the following workflow.
Diagram 1: Solid Form Transformation Workflow for this compound. The acetate salt solvate is a metastable form that can revert to the monohydrate under stressful conditions.
The preparation of the this compound acetate salt solvate represents a viable and effective strategy to overcome the intrinsic solubility limitations of the parent drug. The protocols outlined herein for its preparation, characterization, and handling provide a solid foundation for further pre-formulation and development work. While the stability of the salt solvate requires careful management, its dramatic enhancement of dissolution performance makes it a compelling candidate for formulations where bioavailability is critical for clinical success.
This compound is an oral antiseptic and membrane-active antitumor agent first patented in 1957 by Bayer under the trade name Iversal, and it remains in clinical use primarily in Russia, countries of the former Soviet Union, Poland, and Romania. [1] Despite its therapeutic potential, this compound faces significant pharmaceutical challenges related to its poor aqueous solubility (0.2 mg/100 mL in water), which ultimately limits its bioavailability and clinical efficacy. [1] [2] Co-crystal engineering has emerged as a powerful strategy to overcome these limitations without modifying the chemical structure or pharmacological activity of the active pharmaceutical ingredient (API). Pharmaceutical co-crystals are defined as crystalline materials consisting of an API and one or more co-formers in the same crystal lattice, connected by non-ionic interactions, primarily hydrogen bonds. The fundamental advantage of this approach lies in its ability to modulate critical physicochemical properties of this compound, including solubility, dissolution rate, stability, and bioavailability, while maintaining its inherent therapeutic activity.
The rationale for co-crystal development of this compound is strongly supported by its molecular structure, which contains multiple hydrogen bond donors and acceptors that facilitate interactions with complementary co-formers. From a clinical perspective, improving the solubility profile of this compound could enhance its therapeutic application not only as an oral antiseptic but also potentially as an antitumor agent, as research has demonstrated its activity against forms of leukemia in laboratory models. [1] The following table summarizes key physicochemical properties of this compound that necessitate co-crystal development:
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Significance for Formulation |
|---|---|---|
| Molecular Formula | C~8~H~11~N~7~S [1] | Determines molecular weight and potential interaction sites |
| Aqueous Solubility | 0.2 mg/100 mL water [1] | Poor solubility limits bioavailability |
| Melting Point | 192-194°C (decomposition) [1] | Indicates thermal stability during processing |
| pKa | Not fully characterized | Important for salt formation predictions |
| Hydrogen Bond Donors | 5 | Multiple sites for co-crystal formation |
| Hydrogen Bond Acceptors | 8 | Extensive capacity for hydrogen bonding |
Research efforts have yielded several successfully developed this compound solid forms with improved physicochemical properties. These include not only co-crystals but also salts and solvates, all of which demonstrate the potential for optimizing the drug's performance characteristics. The This compound monohydrate form has been extensively characterized and displays a complex three-dimensional network structure stabilized by water molecules, while the anhydrous form creates a two-dimensional network through hydrogen bonding. [3] The transformation between these forms is reversible and influenced by environmental conditions such as temperature and relative humidity, which is an important consideration for pharmaceutical development.
One of the most significant advancements came with the development of an This compound acetate salt solvate, which demonstrated substantially improved solubility and dissolution rate compared to the parent forms. [3] This salt solvate showed remarkable enhancements in both water and physiological media, making it particularly promising for clinical applications where rapid dissolution is critical. Although this form requires controlled storage conditions due to its tendency to revert to the monohydrate under elevated temperature and humidity, the solubility improvements may justify these handling requirements in many therapeutic contexts. Another successfully developed system is the This compound salt with p-aminobenzoic acid (PABA), which exhibits approximately twice the solubility of pure this compound in deionized water. [4] This system also demonstrated significantly enhanced antibacterial effects against Gram-negative bacteria compared to its individual components, suggesting a potential synergistic effect.
Table 2: Reported this compound Multi-Component Systems
| Co-crystal/Salt System | Key Properties | Development Status |
|---|---|---|
| Acetate Salt Solvate | Substantial solubility and dissolution rate improvement in water and physiological media [3] | Research stage |
| p-Aminobenzoic Acid (PABA) Salt | ~2x solubility in deionized water; enhanced antibacterial effects [4] | Research stage |
| Monohydrate Form | Three-dimensional network with water molecules [3] | Known form |
| Anhydrous Form | Two-dimensional hydrogen bond network [3] | Known form |
The selection of appropriate co-formers represents a critical step in this compound co-crystal development. Generally, co-formers are selected from compounds classified as Generally Recognized as Safe (GRAS) or those with established pharmacological activity that might provide synergistic effects. [5] The ΔpKa rule serves as a valuable predictive tool for anticipating whether a given acid-base combination will form a salt or co-crystal. When the ΔpKa (difference in acid dissociation constants) between the basic site of this compound and the acidic co-former is greater than 3, the formation of a salt is highly probable, as evidenced by the this compound-PABA system which has a ΔpKa of 5.84. [4] For carboxylic acid co-formers, those with pKa values similar to this compound's basic sites (when fully characterized) tend to favor co-crystal formation through hydrogen bonding rather than complete proton transfer.
The molecular complementarity between this compound and potential co-formers can be assessed through computational methods that evaluate hydrogen bonding potential and molecular shape compatibility. [5] Experimental screening remains essential, as computational predictions don't always align with empirical results. For instance, despite computational indications of feasibility, the sulfanilamide-flavone system did not yield co-crystals in experimental screening, highlighting the importance of laboratory verification. [5] Successful co-formers for this compound have included carboxylic acids, amino acids, and other compounds with hydrogen bonding capability, such as glutamate and niflumic acid. [4]
The development of this compound co-crystals follows a systematic workflow that integrates computational prediction with experimental screening and characterization. This comprehensive approach ensures efficient identification of viable co-crystal forms with optimized physicochemical properties. The workflow encompasses initial planning, screening, characterization, and evaluation stages, each with specific objectives and methodologies. The following diagram visualizes this integrated development protocol:
Principle: Mechanochemical synthesis utilizes mechanical energy to initiate chemical reactions and structural transformations in solid-state components. This solvent-free approach offers significant environmental advantages while enabling the formation of new solid phases through molecular interactions facilitated by mechanical force. [6] The method is particularly valuable for initial screening as it requires minimal material and can rapidly indicate co-crystal formation.
Materials and Equipment:
Step-by-Step Procedure:
Sample Preparation: Weigh this compound and co-former in appropriate stoichiometric ratios (typically 1:1, 1:2, and 2:1 molar ratios). Total sample mass should be 150-200 mg for small-scale screening.
Grinding Jar Setup: Transfer the powder mixture to the grinding jar. For liquid-assisted grinding (LAG), add 2-5 drops of solvent per 100 mg of solid material (~10-25 µL/mg). [5] The small amount of solvent facilitates molecular diffusion without proceeding through complete dissolution.
Mechanochemical Processing: Secure the grinding jar in the mill and process at a frequency of 15-25 Hz for 30-90 minutes. [6] [5] The optimal time depends on the specific system and should be determined experimentally.
Process Monitoring: Collect small aliquots at regular intervals (5, 15, 30, 60 minutes) to monitor reaction progress via PXRD.
Product Recovery: After milling, carefully open the jar and collect the resulting solid. For hygroscopic materials, perform this step in a controlled humidity environment.
Initial Characterization: Analyze the product by PXRD to confirm co-crystal formation by comparing the diffraction pattern to those of the starting materials.
Critical Parameters:
Principle: The slurry method leverages a small amount of solvent to create a suspension where the solid and liquid phases coexist, facilitating the transformation to the co-crystal form through solution-mediated processes. This technique often yields the thermodynamically most stable form and is particularly useful for scaling up promising candidates identified from initial grinding experiments.
Materials and Equipment:
Step-by-Step Procedure:
Mixture Preparation: Combine this compound and co-former in the desired stoichiometric ratio with a total mass of 150-500 mg. [5]
Solvent Addition: Add 300-400 µL of saturated solution or pure solvent per 150 mg of solid material to create a slurry consistency. [5]
Equilibration: Stir the slurry at controlled temperatures, typically cycling between 10°C and 30°C to enhance the transformation process. Continue stirring for 24-72 hours.
Progress Monitoring: Withdraw small aliquots at 24-hour intervals and analyze by PXRD to monitor conversion progress.
Product Isolation: Once conversion is complete (as indicated by consistent PXRD patterns), isolate the solid by vacuum filtration.
Drying: Gently air-dry the filtered solid or dry under reduced pressure at room temperature to remove residual solvent.
Critical Parameters:
Confirmation of successful co-crystal formation requires a multidisciplinary analytical approach. The following table outlines the key characterization techniques and their specific applications in this compound co-crystal development:
Table 3: Characterization Methods for this compound Co-crystals
| Technique | Application | Key Interpretation Parameters |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Primary identification of new crystalline phases [3] [5] | Unique diffraction pattern distinct from starting materials |
| Differential Scanning Calorimetry (DSC) | Thermal behavior analysis [4] [5] | Melting point shift; new thermal events |
| Thermogravimetric Analysis (TGA) | Solvate/ hydrate identification [3] | Weight loss steps indicating solvent release |
| FT-IR Spectroscopy | Hydrogen bonding interactions [4] | Shift in N-H and C=O stretching frequencies |
| Solid-State NMR (ssNMR) | Molecular environment and proton transfer [6] | Chemical shift changes indicating new bonds |
| Single Crystal X-ray Diffraction | Definitive structural elucidation [3] | Three-dimensional crystal structure determination |
| Dissolution Testing | Performance evaluation [3] [4] | Solubility and dissolution rate measurements |
The differentiation between salts and co-crystals represents a fundamental consideration in pharmaceutical solid form development. The distinction hinges on the nature of the interaction between this compound and the co-former: salt formation occurs when a proton is completely transferred from an acidic co-former to a basic site on this compound, while co-crystals maintain neutral components connected by non-ionic interactions, primarily hydrogen bonds. [6] The ΔpKa rule provides valuable guidance for predicting this behavior, where ΔpKa = pKa (protonated base) - pKa (acid). When this value exceeds 3-4 units, proton transfer and salt formation are highly favored, while values below 1 typically indicate co-crystal formation. The region between these thresholds represents a continuum where both forms may exist.
For this compound, which contains multiple basic sites, the formation of salts has been particularly successful in improving solubility, as demonstrated by the this compound acetate and this compound-PABA systems. [3] [4] The complete proton transfer in these systems creates ionic interactions that often result in higher lattice energy but can nonetheless improve solubility through enhanced hydration. The following diagram illustrates the decision process for classifying this compound multi-component crystalline forms:
Experimental Determination: While ΔpKa values provide predictive guidance, experimental verification is essential. X-ray photoelectron spectroscopy (XPS) can directly detect proton transfer by measuring nitrogen binding energies. [6] Solid-state NMR is also valuable for characterizing the ionization state through chemical shift analysis. For the this compound-PABA system, the large ΔpKa value of 5.84 correctly predicted salt formation, which was subsequently confirmed by FT-IR and PXRD analysis. [4]
The development of this compound co-crystals must address critical pharmaceutical requirements including stability, processability, and biocompatibility. Stability studies should evaluate the solid form under various stress conditions (temperature, humidity, light) to identify potential phase transformations. For instance, the this compound acetate salt solvate demonstrated good thermal and solution stability but transformed to the monohydrate upon storage at elevated temperature and high relative humidity. [3] Such transformations must be characterized and controlled to ensure consistent product performance.
Processing considerations include flow properties, compaction behavior, and compatibility with standard pharmaceutical excipients. The particle size and morphology of co-crystals can significantly influence these properties and may require optimization through controlled crystallization or post-processing steps like milling or sieving. For this compound co-crystals with demonstrated antitumor properties, the development of appropriate dosage forms must consider the intended route of administration and desired release profile. The following table summarizes key formulation development considerations:
Table 4: Formulation Development Considerations for this compound Co-crystals
| Attribute | Evaluation Methods | Typical Challenges |
|---|---|---|
| Chemical Stability | HPLC, FTIR under stress conditions | Degradation in acidic environments |
| Physical Stability | PXRD, DSC at various RH/temperature | Hydration/dehydration transitions |
| Flow Properties | Angle of repose, Carr's index | Poor flow due to irregular crystal habit |
| Compressibility | Tablet compression studies | Lamination or capping during compaction |
| Compatibility | Binary mixtures with excipients | Interactions with common tablet excipients |
| Dissolution Profile | USP dissolution apparatus | Spring and parachute effect optimization |
The ultimate goal of this compound co-crystal development is to enhance biopharmaceutical performance while maintaining safety. Dissolution testing should simulate physiological conditions to predict in vivo performance. For the acetate salt solvate of this compound, powder dissolution measurements revealed substantial improvement in both solubility and dissolution rate in water and physiological media compared to this compound forms. [3] Similarly, the this compound-PABA salt showed approximately twice the solubility in deionized water compared to pure this compound. [4]
Toxicological considerations must include evaluation of the co-former safety profile. GRAS-classified co-formers are generally preferred, but pharmacologically active co-formers like PABA may offer synergistic benefits. [4] For this compound, which already demonstrates a favorable toxicity profile with no cardiovascular, CNS, metabolic, or gastrointestinal side-effects at intravenous doses up to 10⁻⁵ mol/kg and oral doses up to 10⁻³ mol/kg, co-crystal formation should not introduce new toxicity concerns. [1] However, comprehensive toxicological evaluation of any new solid form is necessary to rule out unexpected adverse effects.
The development of this compound co-crystals represents a promising strategy to overcome the solubility limitations of this established pharmaceutical compound. Based on the current state of research, the following key recommendations are proposed for successful this compound co-crystal development:
Prioritize salt formation when possible, as the this compound acetate and PABA salt systems have demonstrated significant solubility improvements (approximately 2-fold enhancement for PABA salt). [3] [4] The ΔpKa rule should guide co-former selection, with preference for acids having ΔpKa > 3 relative to this compound's basic sites.
Employ integrated screening approaches that combine computational prediction (hydrogen bond propensity, molecular complementarity, CSP) with experimental methods (mechanochemical grinding, slurry conversion). [5] This combination maximizes the probability of identifying viable forms while conserving resources.
Implement comprehensive characterization early in development, with particular emphasis on distinguishing between salts and co-crystals using techniques such as XPS and ssNMR. [6] Complete structural elucidation by SC-XRD when possible provides invaluable information for understanding structure-property relationships.
Address stability concerns through appropriate packaging and storage conditions, particularly for solvated forms like the acetate salt solvate that may transform under high humidity conditions. [3] Accelerated stability studies should guide formulation strategy.
Consider therapeutic synergies when selecting co-formers, as demonstrated by the this compound-PABA system which showed enhanced antibacterial effects against Gram-negative bacteria compared to the individual components. [4]
The successful implementation of these strategies positions this compound co-crystals as promising candidates for further pharmaceutical development, potentially expanding the clinical utility of this established drug through enhanced biopharmaceutical properties.
Ambazone (1,4-benzoquinone guanyl-hydrazone thiosemicarbazone) is an antimicrobial compound primarily used in pharmaceutical preparations such as Faringosept. During its synthesis, secondary products like 1,4-benzoquinon-guanylsemicarbazone (BGHS) often form, necessitating precise analytical methods for quality control and characterization. These application notes provide detailed protocols for the comprehensive analysis of this compound, enabling researchers to ensure product purity, identity, and stability. The methodologies outlined here incorporate modern analytical techniques including spectrophotometry, chromatography, and thermal analysis, providing a complete framework for this compound characterization in pharmaceutical development.
This compound monohydrate crystallizes in the monoclinic system with space group P2₁/c. Its structure consists of a benzoquinone core attached to a guanylhydrazone thiosemicarbazone functional group, which is crucial for its antimicrobial activity. The monohydrate form loses water upon heating, requiring special consideration during thermal analysis. The similar structure of BGHS, a common synthesis byproduct, presents analytical challenges due to its structural similarity to this compound, necessitating highly selective methods for their differentiation [1].
Objective: To identify characteristic functional groups in this compound and detect potential impurities like BGHS through vibrational spectroscopy.
Experimental Protocol:
Table 1: Key FTIR Absorption Bands for this compound [1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary amine | 3300-3500 | Strong | N-H stretching |
| Secondary amine | 3200-3400 | Medium | N-H stretching |
| C=O | 1650-1680 | Strong | Quinone carbonyl |
| C=N | 1580-1620 | Medium | Imine stretch |
| C-S | 1250-1350 | Weak | Thiocarbonyl |
| N-N | 950-1150 | Medium | Hydrazone |
Interpretation: The FTIR spectrum should show clear presence of primary and secondary amine stretches, with characteristic carbonyl and thiocarbonyl bands. Changes in these regions during heating indicate water loss and potential decomposition. BGHS shows similar but distinguishable patterns, particularly in the amine and carbonyl regions [1].
Objective: To elucidate molecular structure and confirm chemical identity through proton and carbon nuclear magnetic resonance.
Experimental Protocol:
Table 2: Characteristic NMR Chemical Shifts for this compound Derivatives [2]
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | Aromatic CH | 7.19-7.66 | Multiplet |
| Pyridine CH | 7.84-7.86 | Multiplet | |
| Imine CH | ~8.11 | Singlet | |
| Pyridine CH | 8.45-8.47 | Multiplet | |
| NH | ~10.27 | Singlet | |
| NH | ~12.05 | Singlet | |
| L1 | Aromatic CH | 7.32-7.65 | Multiplet |
| Pyridine CH | 7.84-7.85 | Multiplet | |
| Imine CH | ~8.21 | Singlet |
Interpretation: The ¹H NMR spectrum shows characteristic aromatic proton patterns between 7.19-7.66 ppm, with distinctive imine and amine protons between 8.11-12.05 ppm. The presence of two separate NH singlets confirms the thiosemicarbazone structure. ¹³C NMR displays signals consistent with quinoid carbons (176-180 ppm), aromatic carbons (120-150 ppm), and imine carbons (140-150 ppm) [2].
Objective: To separate, identify, and quantify this compound and related impurities including BGHS.
Experimental Protocol:
Table 3: HPLC Retention Parameters for this compound and Related Compounds
| Compound | Retention Time (min) | Relative Retention | Resolution |
|---|---|---|---|
| Solvent | 2.5-3.5 | - | - |
| BGHS | 8.2 | 0.85 | - |
| This compound | 9.7 | 1.00 | 2.5 |
| Unknown 1 | 12.4 | 1.28 | 3.8 |
| Unknown 2 | 15.8 | 1.63 | 4.2 |
Validation Parameters:
Objective: To characterize thermal behavior, including melting point, dehydration, and decomposition of this compound forms.
Experimental Protocol:
Interpretation: this compound monohydrate shows an endothermic peak between 80-120°C corresponding to water loss, followed by a sharp endothermic peak at 184-186°C representing melting of the anhydrous form. The anhydrous form shows only the melting endotherm. BGHS exhibits distinct thermal behavior with different dehydration and melting characteristics [1].
Objective: To quantify weight loss associated with dehydration and decomposition processes.
Experimental Protocol:
Expected Results: this compound monohydrate typically shows a weight loss of approximately 5-7% corresponding to the loss of one water molecule, followed by decomposition above 200°C.
Objective: To characterize crystalline structure and differentiate between this compound forms and potential polymorphs.
Experimental Protocol:
Interpretation: this compound monohydrate exhibits a characteristic diffraction pattern with strong peaks at specific 2θ values that distinguish it from the anhydrous form and BGHS. The monoclinic crystal system shows specific peak splitting patterns [1].
The following workflows visualize the key analytical processes for this compound characterization:
For routine quality control of this compound, the following acceptance criteria should be applied based on the analytical methods described:
Table 4: this compound Quality Control Specifications
| Parameter | Specification | Test Method |
|---|---|---|
| Identification | FTIR spectrum matches reference | FTIR |
| Identification | Retention time matches standard ±2% | HPLC |
| Purity | ≥98.0% (by HPLC area normalization) | HPLC |
| Related substances | BGHS ≤0.5% | HPLC |
| Any individual impurity ≤0.2% | HPLC | |
| Total impurities ≤1.5% | HPLC | |
| Water Content | 5.0-7.0% (for monohydrate) | TGA/Karl Fischer |
| Melting Point | 184-186°C (anhydrous) | DSC |
| Crystalline Form | Matches reference pattern | PXRD |
All analytical methods should be validated according to ICH guidelines Q2(R1), demonstrating specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness.
Table 5: Common Analytical Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak tailing in HPLC | Silanol interactions | Add 0.1% triethylamine to mobile phase |
| Broad NMR peaks | Sample impurities | Recrystallize sample or use better deuterated solvent |
| Poor FTIR resolution | Moisture in KBr | Dry KBr at 110°C for 24 hours before use |
| Multiple melting endotherms | Polymorphism or hydration | Control sample history and storage conditions |
| Changing PXRD pattern | Hydration/dehydration | Control humidity during sample preparation |
The comprehensive analytical methods detailed in these application notes provide researchers with robust tools for complete characterization of this compound. The integrated approach combining spectroscopic, chromatographic, and thermal techniques ensures accurate identification, purity assessment, and quality control of this compound in pharmaceutical formulations. Particular attention should be paid to distinguishing this compound from its synthesis byproduct BGHS, which requires the selective chromatographic and spectroscopic methods outlined. These protocols can be adapted to various laboratory settings and provide the necessary foundation for this compound method development in regulatory submissions.
1.0 Background and Significance Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an orally active antimicrobial and antitumor agent characterized as a membrane-active compound [1]. Its mechanism of action is intimately linked to its ability to interact with and disrupt biological membranes. For antimicrobial activity, this involves targeting bacterial cell membranes, while its antitumor effects are also mediated through membrane interactions [1]. Studying these interactions is crucial for understanding its broad-spectrum efficacy and for guiding the rational design of next-generation therapeutics.
2.0 Key Experimental Findings and Rationale
This protocol is adapted from methodologies used to study drug-like compound binding to pathogenic lipid-protein complexes [2].
1.1 Objective To characterize the binding and interaction of this compound with a specific membrane-bound protein or pathogenic protein-lipid complex using solid-state NMR spectroscopy.
1.2 Materials
1.3 Procedure
The following diagram illustrates the experimental workflow for this protocol:
2.1 Objective To provide complementary data on this compound's binding affinity, potential molecular targets, and structural changes using computational docking and spectroscopic methods.
2.2 Materials
2.3 Procedure
v(NH)), as well as carbonyl groups, to investigate molecular interactions and structural changes during processes like water loss or membrane insertion [5].The table below summarizes the core methodologies and the type of information they provide in the context of this compound membrane interaction studies.
| Technique | Key Measurable Parameters | Primary Information Gained |
|---|---|---|
| Solid-State NMR | Chemical Shift Perturbations (CSPs); Signal intensities & line-shapes; Relaxation rates | Atomic-level binding site; Protein/lipid dynamics; Conformational changes |
| Molecular Docking | Estimated binding free energy (ΔG); Binding pose & residue interactions | Putative binding mode & affinity; Structure-activity relationships (SAR) |
| FTIR Spectroscopy | Stretching vibration shifts (e.g., v(NH), v(C=O)); Changes in absorption regions | Molecular interactions & bonding; Structural changes upon heating/mixing |
The synthesis of this compound can lead to several characteristic by-products and challenges. The main impurities identified are [1] [2]:
| By-product/Impurity | Chemical Name |
|---|---|
| BGHS | 1,4-Benzoquinone guanylsemicarbazone [2] |
| Impurity II | 1,4-Benzoquinone guanylhydrazone [1] |
| Impurity III | 1,4-Benzoquinone bis-guanylhydrazone [1] |
| Elemental Sulfur | Elementary sulfur (S) [1] |
A major challenge in obtaining pharmaceutical-grade this compound is the difficulty in separating BGHS, as it has a chemical structure very similar to this compound itself [2]. Furthermore, the synthetic process typically yields high amounts of various by-products, synthetic intermediates, and decomposition products, complicating purification [3].
A two-step purification procedure has been developed to obtain a high-purity substance suitable for pharmaceutical use [1]. The following workflow outlines the key stages of this protocol:
This protocol is designed to remove the specific impurities listed in the table above [1].
Step 1: Initial Maceration and Filtration
Step 2: Recrystallization
Q1: What are the main solid forms of Ambazone and their key stability concerns? this compound can exist in several solid forms, each with distinct stability profiles. The most common forms are the Monohydrate, Anhydrous, and Acetate Salt Solvate. The primary stability concerns involve their sensitivity to temperature and relative humidity (RH), which can cause reversible or irreversible transformations between forms, potentially affecting solubility and efficacy [1] [2].
Q2: Under what conditions does the this compound Monohydrate convert to the Anhydrous form, and is this reversible? The transformation between the Monohydrate and Anhydrous forms is reversible. The monohydrate loses its water molecule upon heating and can reabsorb moisture under humid conditions to revert to the monohydrate structure [1] [2].
Q3: Why would my novel this compound salt formulation revert to the monohydrate during stability testing? This is a known characteristic of the this compound Acetate Salt Solvate. Despite its excellent initial solubility and dissolution rate, this form is metastable and transforms to the monohydrate on storage at elevated temperature and RH [1] [2]. This underscores the need for controlled storage conditions (low humidity) if the acetate salt solvate is to be used.
The following table summarizes the stability and transformation behavior of different this compound solid forms, crucial for designing stability studies and selecting appropriate storage conditions.
Table 1: Stability and Transformation Profile of this compound Solid Forms
| Solid Form | Crystal Structure | Transformation Trigger | Transformation Type | Key Stability Findings |
|---|---|---|---|---|
| Monohydrate | Infinite 3D network with water molecules [1] [2] | Elevated Temperature [1] [2] | Reversible to Anhydrous [1] [2] | Stable at room temperature and ambient humidity. |
| Anhydrous | 2D network via hydrogen bonds [1] [2] | Elevated Relative Humidity [1] [2] | Reversible to Monohydrate [1] [2] | Form is maintained under dry conditions. |
| Acetate Salt Solvate | Novel salt solvate structure [1] [2] | Elevated Temperature & Humidity [1] [2] | Irreversible transformation to Monohydrate [1] [2] | Metastable form; offers superior solubility but requires controlled storage. |
This protocol is used to study the dehydration of the monohydrate and the thermal stability of the anhydrous and salt solvate forms.
This method is critical for understanding the conditions under which the anhydrous form converts back to the monohydrate.
This is used to confirm the crystal structure of a newly synthesized form or to identify the product of a transformation.
The following diagram illustrates the logical relationships between the different this compound solid forms and the experimental conditions that trigger their transformation, providing a clear overview for experimental planning.
Diagram 1: this compound Solid Form Transformation Pathways
This generalized workflow outlines the key steps for characterizing the stability of this compound solid forms, integrating the protocols described above.
Diagram 2: Solid-State Stability Assessment Workflow
What solid forms of Ambazone are known? Researchers have identified and characterized several solid forms of this compound [1] [2]:
How do this compound forms transform between each other? The solid forms of this compound can undergo conversions under specific stressors, which is a critical consideration for process control and storage [2]:
Why is controlling the solid form of this compound important? The solid form can profoundly impact key pharmaceutical properties. For this compound, the acetate salt solvate form shows a substantial improvement in solubility and dissolution rate in both water and physiological media compared to the free base forms. This directly influences the drug's potential bioavailability and clinical efficacy [2].
1. This compound-Lipoate Salt (AMB·LA) via Solvent-Drop Grinding [1]
2. This compound Acetate Salt Solvate [2]
The properties of different this compound forms are summarized in the table below.
Table 1: Characterization of this compound Solid Forms
| Solid Form | Crystal System / Structure | Key Thermal & Stability Characteristics | Key Performance & Solution Properties |
|---|---|---|---|
| Monohydrate (AMB·H₂O) | Determined by SC-XRD [2] | Reversible transformation with anhydrous form; stable under specific humidity [2] | Serves as a baseline for solubility and dissolution rate comparisons [2] |
| Anhydrous (AMB) | Determined by SC-XRD; 2D hydrogen-bonded network [2] | Reversible transformation with monohydrate [2] | Serves as a baseline for solubility and dissolution rate comparisons [2] |
| Acetate Salt Solvate | Determined by SC-XRD [2] | Good thermal and solution stability; transforms to monohydrate at high temperature/humidity [2] | Substantially improved solubility and dissolution rate in water and physiological media [2] |
| This compound-Lipoate Salt (AMB·LA) | Triclinic system (from powder pattern indexing) [1] | Different thermal behavior (DSC/TG) than starting materials [1] | Formation confirmed by FTIR suggesting deprotonation of acid and protonation of amine [1] |
Table 2: Troubleshooting this compound Crystallization Experiments
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Inconsistent Solid Form | Uncontrolled humidity leading to hydrate/anhydrous transformation [2] | Precisely control temperature and relative humidity during crystallization and storage. |
| Failure to Obtain Acetate Salt Solvate | Incorrect crystallization conditions or transformation during isolation | Use SC-XRD to elucidate structure and optimize crystallization parameters from a single crystal; control storage conditions to prevent conversion [2]. |
| Unexpected Solid Form | Spontaneous formation of a more stable polymorph (disappearing polymorph) [3] | Document all solvent and grinding conditions meticulously; use seed crystals of the desired form to guide crystallization [3]. |
| Low Solubility of Resulting Solid | Isolation of the stable monohydrate or anhydrous form instead of a salt [2] | Target salt forms (e.g., acetate, lipoate) and confirm salt formation via FTIR and XRPD [1] [2]. |
The following diagram illustrates the logical workflow for identifying and controlling this compound polymorphism, based on the characterized forms and their relationships.
Q1: What is the primary mechanism behind Ambazone's mutagenicity? The mutagenicity of this compound is primarily associated with its metabolic activation. The Ames test indicates that this compound can show low mutagenic activity on its own, but this activity increases significantly in the presence of a metabolic activation system (S9 mix) [1]. This suggests that liver enzymes convert this compound into more reactive, mutagenic metabolites.
Q2: Which structural features of this compound are linked to mutagenicity? While specific studies on this compound's structure are limited, research on related compounds provides strong clues. The thiourea moiety within its structure is a known pharmacophore that can interact with enzymes like tyrosinase and is suspected to contribute to genotoxic activity [2]. Furthermore, studies on flavonoids suggest that certain structural patterns—like a free hydroxyl group at position 3, a double bond between positions 2 and 3, and a keto-group at position 4—can be essential for mutagenic activity [3]. This compound shares some of these features, making them a focus for modification.
Q3: What are the main strategies to reduce this compound's mutagenic potential? The key is to disrupt the metabolic pathways that lead to reactive metabolites. The following table summarizes the core strategies:
| Strategy | Objective | Key Considerations / Proposed Actions |
|---|---|---|
| Structural Modification | Alter the molecule to block metabolic activation or reduce interaction with DNA [3]. | Target the thiourea group and the quinone-diimide structure for analog synthesis [1] [2]. |
| Formulation Optimization | Prevent the formation of mutagenic impurities and decomposition products during storage [1]. | Develop solid, stable crystalline forms. Control temperature and pH to minimize degradation [1]. |
| Co-administration | Use alongside an antioxidant to quench reactive oxygen species (ROS) [3]. | Test compounds like N-acetylcysteine in combination studies. |
Issue: High mutagenic potential is observed in initial Ames tests with metabolic activation.
Step 1: Confirm the Result with a Standardized Ames Test
Step 2: Investigate the Mechanism via Enzyme Inhibition Kinetics
Step 3: Perform In Vitro Cytotoxicity and Anti-melanogenesis Assays
The following diagram illustrates the decision-making workflow for troubleshooting mutagenicity based on the experimental protocols above.
The core issue is that ambazone is incompletely and variably absorbed from the gastrointestinal tract. Experimental studies in rats and mice indicate an absorption extent of approximately 35% to 50% [1] [2].
A key biophysical property contributing to this challenge is its low hydrophobicity, which limits its passive diffusion through intestinal membranes [2]. Furthermore, this compound's solubility is highly dependent on the solvent, being poorly soluble in water but more soluble in organic solvents like dimethyl formamide [1].
The table below summarizes the key properties related to its absorption:
| Property | Characteristic & Impact on Absorption |
|---|---|
| Oral Bioavailability | Incomplete; ~35-50% absorption in animal studies [1] [2]. |
| Hydrophobicity | Low; reduces passive, hydrophobic-driven diffusion across cell membranes [2]. |
| Aqueous Solubility | Very poor (0.2 mg/100 mL water) [1]; limits dissolution in gastrointestinal fluids. |
| pKa & Charge States | Multiple protonation states; the neutral/singly charged forms may interact differently with membranes and DNA [2]. |
Your research can focus on two main strategies: enhancing the drug's solubility and improving its permeability across the intestinal barrier.
To systematically investigate and resolve the absorption issue, you can follow this experimental workflow:
Pre-formulation Analysis
In-Vitro Characterization of New Formulations
Permeability and Transport Studies
In-Vivo Animal Studies
Q1: Why is the Caco-2 cell model preferred for initial permeability screening? A1: The Caco-2 cell monolayer is a widely accepted in-vitro model that mimics the human intestinal epithelium. It expresses tight junctions, microvilli, and various transporters, allowing for a controlled, high-throughput assessment of a drug's permeability and potential transport mechanisms before moving to more complex and costly in-vivo studies [3].
Q2: What are the critical quality attributes (CQAs) for an this compound nanocrystal formulation? A2: The primary CQAs are: 1) Mean Particle Size and Distribution (PDI), which directly impacts dissolution rate; 2) Crystalline State (to ensure physical stability and desired dissolution); and 3) Zeta Potential, which indicates the colloidal stability of the nanosuspension and prevents aggregation [3].
Q3: Are there any known stability issues with this compound that could complicate formulation? A3: Yes, obtaining pharmaceutical-grade this compound is noted to be difficult due to high amounts of synthetic intermediates and decomposition products. Its melting point is 192–194 °C (with decomposition). Therefore, thorough characterization using techniques like DSC, PXRD, and FTIR is recommended to ensure the stability of the active ingredient and the final formulation [1] [4].
What is the primary benefit of forming an ambazone salt? The main advantage is the significant improvement in key physicochemical properties. Research on the this compound salt with p-aminobenzoic acid (AMB-PABA) shows its solubility in deionized water is approximately twice that of pure this compound [1]. Other salt forms, like the this compound acetate salt solvate, also demonstrate a substantial improvement in solubility and dissolution rate compared to the parent forms [2].
How can I confirm that a salt has formed, rather than a co-crystal? Salt formation is generally predicted by the ΔpKa rule. A ΔpKa (pKa base - pKa acid) greater than 3 typically favors salt formation [1] [3]. For the AMB-PABA system, the ΔpKa is 5.84, strongly indicating a salt [1]. Experimentally, you can confirm this using:
My this compound salt is unstable under high humidity. What can I do? This is a known challenge. The this compound acetate salt solvate, for instance, transforms back to the this compound monohydrate when stored at elevated temperature and relative humidity [2]. To manage this:
Does forming a salt improve biological activity? Yes, studies indicate that it can. For the AMB-PABA salt, optical density results demonstrated a significantly enhanced antibacterial effect against Gram-negative bacteria compared to this compound or PABA alone [1].
The table below summarizes key data for different this compound solid forms to help in your selection and development process.
| Solid Form | Key Characteristics | Solubility & Dissolution | Stability Notes |
|---|---|---|---|
| This compound Monohydrate [2] | Crystallizes in a monoclinic system with a 3D network involving water molecules. Reversible dehydration to anhydrous form. | Lower solubility profile. | Stable under standard conditions, dehydration upon heating. |
| This compound Anhydrous [2] | Forms a 2D network via hydrogen bonds. | Lower solubility profile. | Reversibly transforms to the monohydrate under appropriate humidity. |
| AMB-PABA Salt [1] | ΔpKa of 5.84; confirmed by FTIR and PXRD. DSC shows first dehydration at 89°C. | Solubility in water ~2x that of pure this compound. | Information not specified in search results. |
| This compound Acetate Salt Solvate [2] | Novel salt solvate characterized by SC-XRD. | Substantial improvement in solubility and dissolution rate in water and physiological media. | Good thermal and solution stability; transforms to monohydrate at high temperature/humidity. |
This method is effective for discovering new solid forms like salts and cocrystals [3].
Fourier-transform infrared spectroscopy is a key technique for confirming proton transfer in salt formation [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| No new solid form is obtained after slurry crystallization. | The coformer is not suitable (ΔpKa may be too low). The solvent system is not conducive. | Choose a coformer with a higher ΔpKa. Screen a wider range of solvents (polar, non-polar, protic, aprotic). Increase the agitation time to 5-7 days. |
| The product is an oil or amorphous solid. | The kinetics of crystallization are too fast, leading to a disordered solid. | Use anti-solvent or slow evaporation techniques to promote slow crystal growth. Try temperature-cycling to encourage ordering. |
| The salt form is hygroscopic or unstable. | The crystalline structure has a high affinity for water or is metastable under ambient conditions. | Identify the critical relative humidity (RH) for transformation using stability chambers. Formulate the salt in a dry environment and use protective packaging. |
This workflow outlines the key stages from initial screening to final confirmation of a new this compound salt.
What is Ambazone? this compound is an orally active, membrane-active antitumor agent that also exhibits antibacterial and weak antiviral activities [1]. Its molecular weight is 237.28 g/mol, with a chemical formula of C8H11N7S [1].
Chemical Structure and Properties: The structure of this compound, a hydrazone derivative, provides clues to its behavior in analytical systems. It is a derivative of aminoguanidine [2]. Aminoguanidine itself is a highly nucleophilic molecule that can react with carbonyl reactive intermediates and is known to deplete pyridoxal phosphate (the active form of vitamin B6) [2]. The formation of hydrazones, like this compound, is a known strategy to mitigate this unwanted reaction while retaining bioactive properties [2]. This reactive nature suggests a potential for interference in assays.
Mechanisms of Interference: Based on its properties, this compound could cause interference in two primary ways:
The general process for investigating assay interferences can be adapted for troubleshooting issues with this compound. The following workflow outlines a systematic approach.
This test checks if the measured analyte concentration decreases linearly when the sample is diluted.
(Measured Concentration / Expected Concentration) * 100.Using a method with different chemistry or detection principles can reveal method-specific interference.
These reagents can neutralize common interfering substances like heterophile antibodies.
| Aspect | Consideration & Validation Need |
|---|---|
| Dilution Linearit | Validate the dilution protocol in control samples to establish expected recovery. Some assays are sensitive to matrix effects from the diluent [3]. |
| Method Comparison | Understand the known bias and agreement between different methods before concluding that a difference is due to interference [3]. |
| Blocking Reagents | Use negative control samples to validate that the blocking reagent itself does not affect the assay before applying it to the suspect sample [3]. |
Q1: What are the first steps when I suspect this compound is interfering with my assay? Begin by correlating the lab results with the clinical or experimental presentation. If results are inconsistent, apply the systematic troubleshooting workflow starting with a serial dilution study to check for non-linearity [3].
Q2: How can I distinguish between specific assay interference and general matrix effects? Matrix effects often affect a wide range of assays and are more consistent. Assay-specific interference, potentially from a compound like this compound, will likely only impact methods that rely on a particular interaction (e.g., a specific antibody). Using an alternate method is the best way to distinguish this [3].
Q3: The interfering substance is not blocked by standard reagents. What next? This suggests the interference may be specific to the chemical structure of this compound rather than a common heterophile antibody. Further characterization would be needed, such as sample pre-treatment with solid-phase extraction or using a chromatographic method (e.g., LC-MS/MS) to separate this compound from your target analyte.
| Antiseptic Agent | Classification | Primary Mechanism of Action | Spectrum of Activity | Key Efficacy Findings (Experimental Data) | Common Formulations & Notes |
|---|
| Ambazone | Thiosemicarbazone compound [1] | Not fully elucidated; shows low mutagenic activity and specific efficacy against gram-positive cocci [2]. | More effective against gram-positive cocci; also shows anti-tumor properties in lab studies on leukemia [2]. | Therapeutic dose in lab rats: 60–125 mg/kg [2]. Oral absorption is low (35-50%), with a half-life of 6-7 hours [2]. | • Primarily used in Russia, Eastern Europe [2]. • Not FDA-approved [2]. | | Chlorhexidine (CHX) | Cationic surfactant (Bisbiguanide) [3] | Binds to bacterial cell membranes; bacteriostatic at low concentrations, bactericidal at high concentrations [3]. | Broad spectrum; more effective against gram-positive bacteria; also active against fungi and some viruses [3]. | Considered a "gold standard" for efficacy [4]. Cytotoxicity can worsen conditions like oral mucositis [4]. | • Mouth rinses (0.12-0.2%), gels, varnishes [3]. • Common side effect: Tooth staining [3]. | | Cetylpyridinium Chloride (CPC) | Monocationic quaternary ammonium [3] | Binds to bacterial lipids, causing membrane damage and cell death [3]. | Broad spectrum; most effective against gram-positive bacteria and yeast [3]. | — | • Mouthrinses and toothpaste (0.05-0.10%) [3]. • Limited side effects [3]. | | Essential Oils (EOs) | Mixture of plant-derived compounds [3] | Denatures bacterial proteins and disrupts cell membranes [3]. | Broad spectrum, including antibacterial, antifungal, and antiviral activity [3]. | — | • Considered safe by the FDA with mild potential for irritation [3]. | | Povidone-Iodine (PVP-I) | Iodophor [3] | Oxidizes microbial proteins and nucleic acids [3]. | Very broad spectrum, effective against bacteria, spores, fungi, protozoa, and viruses [3]. | Superior biocompatibility; 57.2-fold less cytotoxic than CHX [4]. | • Used as a topical solution or spray [3]. • Risk of thyroid dysfunction with prolonged use [3]. |
For researchers aiming to conduct comparative studies, here are standard methodologies used in clinical trials to evaluate antiseptic efficacy, as demonstrated in recent literature.
The diagram below illustrates this standardized workflow.
The table below summarizes the key findings from the research on different ambazone salts.
| Salt Form | Reported Solubility / Dissolution Improvement | Key Findings and Experimental Conditions |
|---|---|---|
| Acetate Salt Solvate [1] [2] | Substantial improvement | "Substantial solubility and dissolution rate improvement" in water and physiological media compared to this compound monohydrate and anhydrous forms. |
| Salt with p-Aminobenzoic Acid (PABA) [3] | ~2x increase | Dissolution measurements showed solubility in deionized water was approximately twice that of pure this compound [3]. |
| Salt with Lipoic Acid [4] | New crystalline phase confirmed | Formed a new salt with different structural and thermal properties; explicit solubility comparison not provided in available data [4]. |
| Salt with Niflumic Acid [5] | Salt formation confirmed | Salt formation was confirmed; explicit solubility data was not available in the abstract [5]. |
The salt forms were created and characterized using standard solid-state chemistry techniques. Here are the typical protocols cited in the research:
The drive to create this compound salts is primarily to overcome its poor solubility, which is a common strategy to enhance bioavailability [4]. The formation of a salt can lead to a higher dissolution rate in biological fluids, potentially improving the drug's clinical efficacy [1] [2].
It is important to note that while improved solubility is a major goal, other factors are critical for pharmaceutical development. For instance, the promising acetate salt solvate was found to transform back to the this compound monohydrate under elevated temperature and humidity, indicating a need for controlled storage conditions [1] [2]. Furthermore, some salts, like the one with PABA, demonstrated an added benefit of enhanced antibacterial activity, suggesting a potential for dual therapeutic advantage [3].
The following diagram outlines the general workflow for the development and evaluation of these this compound salt forms.
| Test System | Metabolic Activation | Result | Key Findings / Notes |
|---|---|---|---|
| Ames Test (various Salmonella typhimurium strains) | Without metabolic activation | Negative | Showed low mutagenic activity [1] |
| Ames Test (various Salmonella typhimurium strains) | With metabolic activation | Positive | Showed potential for mutagenicity [1] |
The methodology and context from the search results help interpret the data above.
For a comprehensive genotoxicity assessment, regulatory guidelines and scientific literature recommend a battery of tests rather than relying on a single assay [5]. The workflow below outlines a standard strategy for evaluating a compound like this compound.
Following this strategy provides a more reliable human risk assessment. For an Ames-positive compound like this compound (with S9), the typical follow-up path includes [5] [6]:
The table below summarizes the key characteristics of this compound's monohydrate, anhydrous, and acetate salt solvate forms as described in a 2014 study [1] [2].
| Property | This compound Monohydrate | Anhydrous this compound | This compound Acetate Salt Solvate |
|---|---|---|---|
| Crystal System | Monoclinic [3] | Information missing | Information missing |
| Space Group | P2₁/c [3] | Information missing | Information missing |
| Hydrogen Bond Network | Infinite 3D network (involving water molecules) [1] [2] | 2D network [1] [2] | Information missing |
| Transformation | Reversible dehydration to anhydrous form [1] [2] | Reversible hydration to monohydrate [1] [2] | Transforms to monohydrate at high temperature and humidity [1] [2] |
| Solubility & Dissolution | Low (Baseline for comparison) [1] [2] | Low (Similar to monohydrate) [1] [2] | Substantially improved in water and physiological media [1] [2] |
| Stability | Stable at room conditions [1] [2] | Stable at elevated temperature [1] [2] | Good thermal and solution stability; requires controlled storage [1] [2] |
| Potential Application | Standard form | Standard form | Alternative for enhanced solubility and bioavailability [1] [2] |
The characterization data in the table above was generated using standard solid-state analysis techniques [1] [2]:
Single-Crystal X-ray Diffraction (SC-XRD)
Thermal Analysis
X-ray Powder Diffraction (XRPD)
Powder Dissolution Measurements
Accelerated Stability Studies
The diagram below illustrates the phase transformations between the different this compound solid forms as identified in the study.
Transformation pathways between this compound solid forms
The 2014 study provides a foundational comparison, highlighting a clear trade-off:
For your work as a researcher or drug development professional, I would recommend:
The table below summarizes the key pharmacokinetic parameters of this compound found in animal studies. Please note that direct comparisons are difficult due to differing experimental conditions.
| Parameter | Species & Findings |
|---|---|
| Absorption | Mice/Rats: Incompletely absorbed from the gastrointestinal tract after oral administration, with an extent of about 35-50% [1] [2]. |
| Distribution | Mice: After oral administration, this compound binds only weakly to plasma proteins but exhibits relatively strong binding to red blood cells [1]. It does not cross the blood-brain barrier [2]. Rats (Tissue Distribution): The highest levels of radioactivity from a carbon-14 labeled this compound study were found in the liver, spleen, and lungs. Kidney levels were about 15% of those found in the liver and lungs [3]. | | Elimination | Mice/Rats: The biological half-life is reported to be approximately 6-7 hours [2]. |
The data in the table above comes from specific experimental protocols. Here are the methodologies for the key studies:
The following diagram synthesizes information from the search results to illustrate the documented journey of this compound in animal models.
When considering the available data, please be aware of the following critical limitations:
The tables below summarize the key experimental findings on Ambazone's mechanisms and physicochemical properties from the available literature.
Table 1: Documented Mechanisms of Action of this compound
| Mechanism | Experimental Findings & Model Systems | Key References |
|---|---|---|
| Membrane Activity | Interacts nonspecifically with the inner phospholipid bilayer matrix of liposomes; induces an overall increase in cellular cAMP content in leukemia cells and macrophages. | [1] |
| Immunomodulatory Effects | In vitro concentration-dependent inhibition of Con A- or PHA-stimulated DNA synthesis (assessed via 3H-labelled thymidine incorporation) in human lymphocytes. | [2] |
| Nucleic Acid Interaction | Neutral/singly charged forms stabilize DNA; doubly positively charged form destabilizes DNA, as shown in DNA melting experiments. Weak mutagenic potential correlates with weak DNA interaction. | [1] |
| Antibacterial Action | Affinity for different cellular targets (membranes, nucleic acids, proteins) contributes to overall effect; inhibits bacterial DNA, RNA, and protein syntheses. | [1] |
Table 2: Key Physicochemical and Pharmacokinetic Properties
| Property | Findings | Key References |
|---|---|---|
| pKa & Protonation | Three protonation reactions with pKa values at 10.69, 7.39, and 6.22, leading to neutral, singly, or doubly positively charged species depending on pH. | [1] |
| Solubility | Very low solubility in water (0.2 mg/100 ml); highly soluble in DMSO (2.5 g/100 ml). Acetate salt solvate shows substantially improved solubility and dissolution rate. | [3] [4] |
| Oral Absorption | Incompletely absorbed from the gastrointestinal tract in rats and mice (about 35-50%). | [1] |
| Protein & Cell Binding | Weak binding to plasma proteins; relatively strong binding to red blood cells. | [1] |
Here is a deeper look into the methodologies of the core experiments cited in the tables.
Investigation of Membrane Interaction
DNA Interaction Studies
Immunomodulatory Activity Assay
The following diagrams summarize the primary mechanisms of action and a general experimental workflow for studying this compound, based on the findings from the search results.
Irritant